Dibutyl(2-hydroxyethyl)methylammonium chloride

Description

Historical Context of Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds (QACs) represent a pivotal class of cationic surfactants whose development has shaped industrial and academic chemistry since their discovery in the early 20th century. Initially synthesized for their antimicrobial properties, QACs gained prominence during World War II as disinfectants and preservatives. The structural versatility of QACs, characterized by a central nitrogen atom bonded to four organic groups, allowed chemists to tailor properties such as solubility, thermal stability, and reactivity. By the mid-20th century, advancements in organic synthesis enabled the production of complex QACs, including those with hydroxyalkyl substituents, which expanded their utility in pharmaceuticals and industrial processes.

The compound dibutyl(2-hydroxyethyl)methylammonium chloride emerged as part of this evolution, reflecting the broader trend of modifying QAC side chains to optimize performance in specialized applications. For example, the introduction of hydroxyethyl groups addressed solubility challenges in aqueous systems, while alkyl chains like butyl enhanced lipophilicity for phase-transfer catalysis. This historical progression underscores how QACs transitioned from simple disinfectants to multifunctional agents in synthetic chemistry and material science.

Structural Classification Within Cationic Surfactants

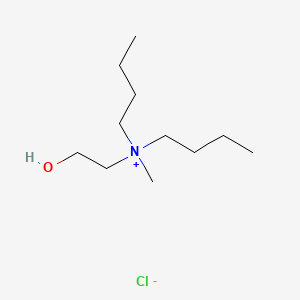

This compound belongs to the subset of QACs featuring mixed alkyl and hydroxyalkyl substituents. Its molecular formula, $$ \text{C}{11}\text{H}{26}\text{ClNO} $$, reveals a quaternary nitrogen center bonded to two butyl groups ($$ \text{C}4\text{H}9 $$), one methyl group ($$ \text{CH}3 $$), and one 2-hydroxyethyl group ($$ \text{CH}2\text{CH}_2\text{OH} $$). The presence of the hydroxyethyl moiety distinguishes it from conventional QACs like benzalkonium chloride, imparting unique amphiphilic characteristics.

Table 1: Structural Comparison of Representative QACs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | $$ \text{C}{11}\text{H}{26}\text{ClNO} $$ | 223.78 | Butyl, methyl, 2-hydroxyethyl |

| Diethyl(2-hydroxyethyl)methylammonium chloride | $$ \text{C}7\text{H}{18}\text{ClNO} $$ | 167.68 | Ethyl, methyl, 2-hydroxyethyl |

| Dodecylbis(2-hydroxyethyl)methylammonium chloride | $$ \text{C}{17}\text{H}{38}\text{ClNO}_2 $$ | 323.90 | Dodecyl, methyl, 2-hydroxyethyl |

The hydroxyethyl group enhances hydrogen bonding capacity, improving solubility in polar solvents, while the butyl chains contribute to micelle formation in nonpolar environments. This dual functionality enables the compound to act as a phase-transfer catalyst, facilitating reactions between immiscible reactants. Structurally, it occupies a niche between short-chain QACs (e.g., trimethylammonium derivatives) and long-chain surfactants (e.g., cetyltrimethylammonium bromide), offering balanced hydrophilicity and lipophilicity.

Significance in Industrial and Academic Research

In industrial settings, this compound serves as a catalyst in alkylation and esterification reactions. For instance, its analog methyltrioctylammonium chloride was employed in the synthesis of theobromine derivatives, demonstrating the efficacy of hydroxyethyl-containing QACs in optimizing reaction yields. The compound’s ability to stabilize emulsions also makes it valuable in coatings and agrochemical formulations, where uniform dispersion of active ingredients is critical.

Academic research has explored its role in organic synthesis, particularly in multicomponent reactions requiring precise control over reaction kinetics. Studies on related QACs highlight their utility in facilitating C–O bond formation, a process central to pharmaceutical intermediate synthesis. Furthermore, the compound’s structural modularity provides a template for designing task-specific ionic liquids, with potential applications in green chemistry and energy storage.

The integration of this compound into advanced materials, such as antimicrobial polymers and self-assembling nanostructures, further exemplifies its interdisciplinary relevance. Researchers have leveraged its cationic nature to develop surfaces with inherent biocidal activity, addressing challenges in healthcare-associated infections. These applications underscore the compound’s enduring significance as both a tool for synthetic chemistry and a building block for innovative materials.

Properties

CAS No. |

69518-13-4 |

|---|---|

Molecular Formula |

C11H26ClNO |

Molecular Weight |

223.78 g/mol |

IUPAC Name |

dibutyl-(2-hydroxyethyl)-methylazanium;chloride |

InChI |

InChI=1S/C11H26NO.ClH/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

UXHQVBVFPTWLDB-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCO.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Quaternization of Dibutylmethylamine with 2-Chloroethanol

One common route is the nucleophilic substitution reaction where dibutylmethylamine reacts with 2-chloroethanol under reflux conditions to form this compound. The reaction proceeds as follows:

Reaction:

Dibutylmethylamine + 2-chloroethanol → this compound-

- Solvent: Typically anhydrous ethanol or acetonitrile

- Temperature: Reflux (60–90 °C)

- Time: Several hours (4–8 h)

- Molar ratio: Slight excess of 2-chloroethanol to drive reaction to completion

-

- Removal of solvent under reduced pressure

- Washing with ether to remove unreacted amine

- Recrystallization from ethanol or ethyl acetate to obtain pure chloride salt

Synthesis via Reaction of Dibutylmethylamine with Ethylene Oxide Followed by Methylation

An alternative method involves:

Step 1: Reaction of dibutylmethylamine with ethylene oxide to introduce the 2-hydroxyethyl group on the nitrogen atom. This step is typically performed under pressure in a sealed reactor at moderate temperatures (40–60 °C).

Step 2: Subsequent methylation of the tertiary amine intermediate with methyl chloride or methyl iodide to form the quaternary ammonium chloride salt.

-

- High selectivity for hydroxyethyl substitution

- Controlled introduction of functional groups

-

- Requires handling of ethylene oxide, which is toxic and flammable

- Two-step process increases complexity

Polymer-Integrated Synthesis Using Dodecyl Bis(2-hydroxyethyl) Methylammonium Chloride as a Model

Research on related compounds such as dodecyl bis(2-hydroxyethyl) methylammonium chloride provides insight into scalable synthesis:

Polycondensation Reaction:

Dodecyl bis(2-hydroxyethyl) methylammonium chloride can be synthesized and used as a comonomer in polycondensation with diacids (e.g., fumaryl chloride) in the presence of triethylamine as a base catalyst in anhydrous methylene chloride solvent.-

- Cooling in an ice bath during addition of acid chloride

- Stirring under argon atmosphere for 24 hours at room temperature

- Removal of triethylamine hydrochloride by filtration

- Precipitation and washing to purify the product

Yield: Approximately 67% for the polymer precursor stage.

This method demonstrates the feasibility of incorporating hydroxyethyl quaternary ammonium salts into polymeric materials, which may be adapted for dibutyl analogues with appropriate alkyl chain modifications.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Purification | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct quaternization with 2-chloroethanol | Dibutylmethylamine, 2-chloroethanol | Reflux in ethanol, 4–8 h | Recrystallization | 80–90 | Simple, direct, widely used |

| Ethylene oxide addition + methylation | Dibutylmethylamine, ethylene oxide, methyl chloride | Step 1: 40–60 °C, pressure; Step 2: methylation at RT | Solvent removal, washing | 75–85 | Two-step, requires careful handling |

| Polycondensation with diacids (polymer precursor) | Dodecyl bis(2-hydroxyethyl) methylammonium chloride, fumaryl chloride, triethylamine | 0–25 °C, argon atmosphere, 24 h | Filtration, precipitation | ~67 | For polymer synthesis, scalable method |

Research Findings and Analysis

Reaction Efficiency: Direct quaternization with 2-chloroethanol is efficient and yields high purity products suitable for industrial applications. The reaction is straightforward and can be scaled up with standard organic synthesis equipment.

Safety and Handling: The ethylene oxide route, while effective, involves hazardous reagents requiring strict safety protocols. It is less favored for large-scale production unless specialized facilities are available.

Polymer Applications: Incorporation of hydroxyethyl quaternary ammonium salts into polymers via polycondensation expands the utility of these compounds in biomedical and material science fields. The presence of hydroxyethyl groups enhances hydrophilicity and biocompatibility.

Purification Techniques: Recrystallization and solvent washing remain the primary methods for purification. The choice of solvent and temperature control are critical to obtaining high-purity chloride salts.

Environmental Considerations: Quaternary ammonium compounds with biodegradable alkyl chains are preferred to reduce environmental impact. The dibutyl substituents offer a balance between hydrophobicity and biodegradability.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(2-hydroxyethyl)methylammonium chloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or acetonitrile.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of corresponding halide salts.

Scientific Research Applications

Organic Synthesis

Dibutyl(2-hydroxyethyl)methylammonium chloride serves as an effective phase transfer catalyst in organic reactions. It facilitates the interaction between reactants in different phases, enhancing reaction rates and yields. This property is particularly useful in synthesizing various organic compounds.

Biochemical Applications

- Nucleic Acid and Protein Purification : The compound is widely used for extracting and purifying nucleic acids and proteins due to its ability to disrupt cellular membranes.

- Enzyme Modulation : It can modulate enzyme activity, influencing biochemical pathways such as phosphorylation and dephosphorylation.

Medical Applications

- Buffering Agent : In pharmaceutical formulations, it acts as a buffering agent that enhances the solubility of active pharmaceutical ingredients, improving drug formulation stability.

- Toxicology Studies : Research indicates that dosage levels can significantly affect cellular metabolism and viability in animal models, highlighting its potential therapeutic applications.

Surfactants and Detergents

This compound is utilized in the production of surfactants, enhancing cleaning efficiency in household and industrial detergents.

Semiconductor Industry

It plays a critical role in cleaning formulations for photoresist removal during semiconductor manufacturing processes, particularly at low temperatures to protect sensitive materials.

This compound exhibits significant biological activity:

- Enzyme Interaction : It modulates enzyme activities involved in metabolic pathways.

- Cell Signaling : Alters protein phosphorylation states affecting gene expression.

- Metabolic Pathways : Influences glycolysis and lipid metabolism.

Mechanism of Action

The mechanism of action of dibutyl(2-hydroxyethyl)methylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, increasing membrane permeability and leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The properties of QACs are highly dependent on alkyl chain length, substituent groups, and counterion type. Below is a comparative analysis:

Alkyl Chain Modifications

Coco Bis(2-hydroxyethyl)methylammonium Chloride

- Structure: Coconut alkyl (C12–C18) replaces butyl groups.

- Properties: Enhanced hydrophobicity due to longer alkyl chains, improving surfactant efficacy. Exhibits anti-static, foaming, and solubilizing properties in personal care products .

- Toxicity: Rat oral LD50 = 580 mg/kg; strong irritant to eyes and skin .

- Bis(2-hydroxyethyl)methyltetradecylammonium Chloride Structure: Tetradecyl (C14) chain replaces butyl groups. Higher molecular weight (398.02 g/mol) compared to dibutyl analog .

Hydroxy Group Modifications

Tris(2-hydroxyethyl)methylammonium Chloride

(3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium Chloride

Ethoxylation Effects

Functional Comparisons

Biological Activity

Dibutyl(2-hydroxyethyl)methylammonium chloride, also known as 1-Butanaminium, N,N-dibutyl-N-(2-hydroxyethyl)-, chloride, is a quaternary ammonium compound with the molecular formula CHClN. This compound has garnered attention due to its diverse biological activities and applications in pharmacology and biotechnology.

Chemical Structure and Properties

The structure of this compound features a positively charged nitrogen atom surrounded by two butyl groups and one hydroxyethyl group, contributing to its amphiphilic nature. This property is crucial for its functionality in biological systems, particularly in drug formulation and delivery.

Biological Activity

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria, indicating its potential utility in clinical settings as an antimicrobial agent .

Surfactant Properties

The compound's surfactant characteristics enhance the solubility and bioavailability of hydrophobic drugs. This is particularly relevant in pharmaceutical formulations where improved solubility can lead to better therapeutic outcomes . The ability to form micelles in solution further aids in drug delivery applications.

Biocompatibility

The hydroxyethyl moiety in the compound contributes to its biocompatibility, making it suitable for use in drug delivery systems. Studies have shown that it can interact favorably with cell membranes, potentially enhancing membrane permeability and fluidity . This characteristic is essential for developing effective drug carriers that minimize cytotoxicity while maximizing therapeutic efficacy.

Research Findings

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against biofilms formed by Staphylococcus aureus. The results indicated a significant reduction in biofilm viability, showcasing the compound's potential as a disinfectant in healthcare settings .

- Drug Delivery Systems : In another investigation, the compound was incorporated into polymeric matrices to enhance the release profiles of poorly soluble drugs. The findings suggested that formulations containing this compound significantly improved drug solubility and release rates compared to control formulations .

Data Table: Comparison of Biological Activities

| Activity Type | Description | Effectiveness |

|---|---|---|

| Antimicrobial | Activity against Staphylococcus aureus | High |

| Drug Solubility Enhancement | Improved solubility of hydrophobic drugs | Significant |

| Biocompatibility | Interaction with cell membranes | Favorable |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Dibutyl(2-hydroxyethyl)methylammonium chloride, and how can purity be optimized?

- Methodology : Synthesis typically involves quaternization of tertiary amines with alkyl halides or esterification. For purity optimization:

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Employ column chromatography (e.g., silica gel with methanol/chloroform eluent) to remove unreacted amines or byproducts .

- Validate purity via -NMR (e.g., δ 3.4–3.6 ppm for hydroxyethyl protons) and ion chromatography for chloride quantification .

Q. How do structural modifications (e.g., alkyl chain length) influence the compound's solubility and stability?

- Methodology :

- Compare solubility in polar (water, ethanol) vs. nonpolar solvents (hexane) via gravimetric analysis.

- Conduct thermogravimetric analysis (TGA) to assess thermal stability. For example, longer alkyl chains (e.g., butyl vs. methyl) enhance hydrophobicity but reduce aqueous solubility .

- Use dynamic light scattering (DLS) to monitor aggregation in solution .

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodology :

- Refer to SDS analogs (e.g., didecyldimethylammonium chloride): use PPE (gloves, goggles), fume hoods for aerosol prevention, and emergency eyewash stations .

- Test acute toxicity via OECD 423 guidelines (oral LD in rodents) and skin irritation assays (OECD 404) .

Advanced Research Questions

Q. How does this compound interact with organometal halide perovskites to influence charge transport in solar cells?

- Methodology :

- Mimic methylammonium chloride’s role in perovskite stabilization: incorporate the compound into lead halide precursor solutions.

- Use transient absorption spectroscopy to measure electron-hole diffusion lengths (>1 µm in chloride-doped systems) .

- Analyze crystallinity via XRD; chloride ions may passivate defects, enhancing carrier lifetimes .

Q. Can this compound act as a phase-transfer catalyst in biphasic reactions?

- Methodology :

- Test catalytic efficiency in nucleophilic substitutions (e.g., SN2 reactions between aqueous NaCN and organic bromides).

- Quantify reaction rates via GC-MS and compare with traditional catalysts (e.g., tetrabutylammonium bromide).

- Evaluate recyclability by recovering the catalyst via liquid-liquid extraction .

Q. What mechanistic role does the hydroxyethyl group play in antimicrobial activity against biofilm-forming bacteria?

- Methodology :

- Perform time-kill assays (e.g., against Pseudomonas aeruginosa) with/without hydroxyethyl group analogs.

- Use confocal microscopy with LIVE/DEAD staining to assess biofilm disruption.

- Conduct molecular dynamics simulations to study interactions with bacterial membranes (e.g., lipid bilayer penetration) .

Data Contradiction Analysis

Q. Discrepancies in reported cytotoxicity: How to reconcile divergent data across studies?

- Methodology :

- Cross-validate assay conditions: Check cell lines (e.g., HEK293 vs. HeLa), exposure times, and metabolite interference (e.g., MTT assay artifacts).

- Compare with structurally similar quaternary ammonium compounds (e.g., benzalkonium chloride) to identify trends in structure-activity relationships .

Q. Why do some studies report enhanced photovoltaic efficiency with chloride additives, while others show minimal impact?

- Methodology :

- Control annealing conditions (time/temperature) to prevent chloride volatilization, as residual Cl is critical for defect passivation .

- Use X-ray fluorescence (XRF) to quantify Cl content in final perovskite films and correlate with device performance metrics (e.g., J, V) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.